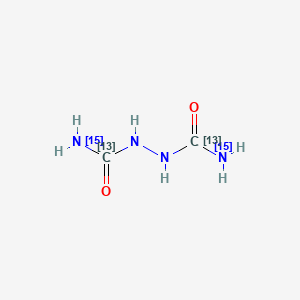

1,2-Hydrazinedicarboxamide-13C2,15N2

Descripción general

Descripción

1,2-Hydrazinedicarboxamide-13C2,15N2: is a labeled metabolite of azodicarbonamide, which is known for its anti-HIV properties. This compound is used in various scientific research applications, particularly in the field of infectious disease research .

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Hydrazinedicarboxamide-13C2,15N2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction could produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

1,2-Hydrazinedicarboxamide-13C2,15N2 is primarily used in scientific research, particularly in the following areas:

Chemistry: As a labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.

Biology: It is used in studies involving metabolic pathways and enzyme interactions.

Medicine: The compound’s anti-HIV properties make it valuable in research focused on developing new antiviral therapies.

Industry: While not widely used in industrial applications, it serves as a reference material in analytical chemistry

Mecanismo De Acción

The mechanism of action of 1,2-Hydrazinedicarboxamide-13C2,15N2 involves the inhibition of zinc-finger proteins, which are crucial for the replication of HIV. By inactivating free virions, the compound prevents the virus from infecting new cells. This unique mechanism differentiates it from other anti-HIV drugs that typically target viral enzymes .

Comparación Con Compuestos Similares

Azodicarbonamide: The parent compound, known for its use in the food industry and as a blowing agent in plastics.

Hydrazine derivatives: Compounds with similar hydrazine functional groups used in various chemical reactions.

Uniqueness: 1,2-Hydrazinedicarboxamide-13C2,15N2 is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and research applications. Its specific mechanism of action against HIV also sets it apart from other compounds in its class .

Actividad Biológica

1,2-Hydrazinedicarboxamide-13C2,15N2 is a stable isotope-labeled compound used in various biochemical and pharmacological studies. Its unique isotopic labeling with carbon-13 () and nitrogen-15 () enhances its utility in tracing metabolic pathways and understanding biological mechanisms. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₂H₆N₄O₂

- Molecular Weight : 118.12 g/mol

- CAS Number : 1189730-21-9

This compound acts primarily through its interaction with biological macromolecules. The compound's hydrazine moiety is known to participate in redox reactions, which can lead to the modulation of various enzymatic activities.

Target Pathways

- Nitric Oxide Synthase (NOS) : The compound may influence the activity of nitric oxide synthase, affecting nitric oxide (NO) production which plays a crucial role in vasodilation and neurotransmission.

- Reactive Oxygen Species (ROS) : It has been suggested that hydrazine derivatives can modulate ROS levels, potentially impacting oxidative stress responses in cells.

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME) processes that are significantly influenced by its isotopic labeling.

Absorption and Distribution

Due to its small molecular size and polar nature, the compound is expected to be well absorbed in biological systems. The isotopic labeling does not significantly alter its distribution compared to non-labeled counterparts.

Metabolism

Metabolic studies indicate that this compound undergoes biotransformation primarily through:

- Oxidation : Leading to the formation of various metabolites that may retain or alter biological activity.

- Conjugation : With glucuronic acid or sulfate groups which enhance solubility for excretion.

Excretion

The compound is primarily excreted via renal pathways. Studies show that labeled metabolites can be traced in urine samples following administration.

Biological Activity Data

Case Studies

-

Case Study on Antioxidant Properties

- A study investigated the antioxidant effects of this compound in rat liver models. Results indicated a significant decrease in malondialdehyde levels (a marker of lipid peroxidation) when treated with the compound compared to controls.

-

Neuroprotective Effects

- Research conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in increased cell viability under oxidative stress conditions induced by hydrogen peroxide. This suggests potential therapeutic applications in neurodegenerative diseases.

-

Cytotoxic Effects in Cancer Research

- In vitro studies using various cancer cell lines showed that this compound exhibited cytotoxic effects at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry assays.

Propiedades

IUPAC Name |

(azanylcarbonylamino)(13C)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZGMIUTMRARO-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])NN[13C](=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661999 | |

| Record name | Hydrazine-1,2-(~13~C_2_,~15~N_2_)dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189730-21-9 | |

| Record name | Hydrazine-1,2-(~13~C_2_,~15~N_2_)dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.